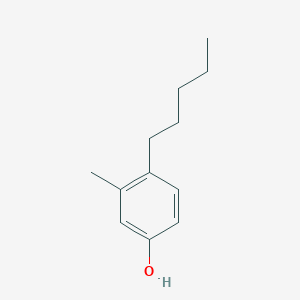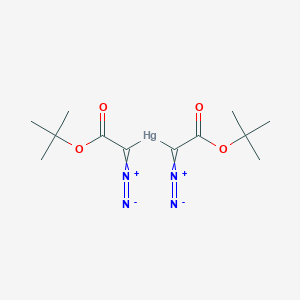
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury is a complex organomercury compound characterized by the presence of two diazonium groups and tert-butoxy substituents
Preparation Methods
The synthesis of Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury typically involves the reaction of mercury(II) salts with diazonium compounds under controlled conditions. One common method involves the use of tert-butyl nitrite and a suitable mercury(II) salt in an organic solvent. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .
Chemical Reactions Analysis
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert the diazonium groups to amines or other functional groups.
Substitution: The diazonium groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines and thiols. .
Scientific Research Applications
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organomercury compounds.
Biology: The compound’s unique properties make it useful in studying mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as targeted drug delivery systems, is ongoing.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes
Mechanism of Action
The mechanism by which Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury exerts its effects involves the interaction of its diazonium groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury can be compared with other organomercury compounds, such as:
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its cell growth-inhibiting properties.
Bis(thiocyanato)bis(urotropine)cobalt(II): A compound with distinct structural and magnetic properties.
Bis-tryptoline triazole: A potent inhibitor against β-secretase enzyme
Properties
CAS No. |
22085-17-2 |
|---|---|
Molecular Formula |
C12H18HgN4O4 |
Molecular Weight |
482.89 g/mol |
IUPAC Name |
bis[1-diazo-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]mercury |
InChI |
InChI=1S/2C6H9N2O2.Hg/c2*1-6(2,3)10-5(9)4-8-7;/h2*1-3H3; |
InChI Key |
ADTGAZRHCUZUOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=[N+]=[N-])[Hg]C(=[N+]=[N-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


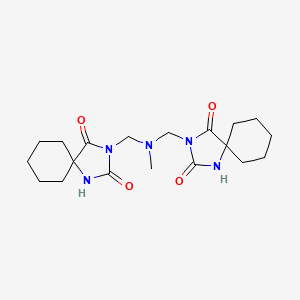
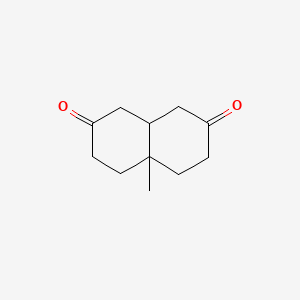
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
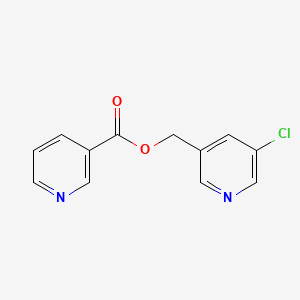
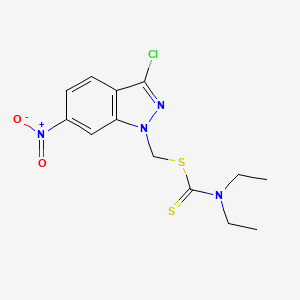

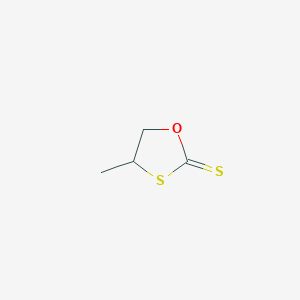
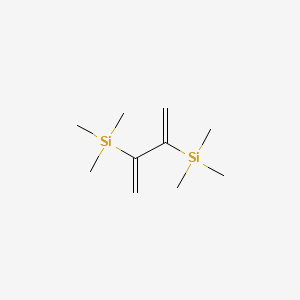
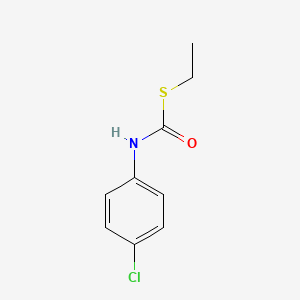

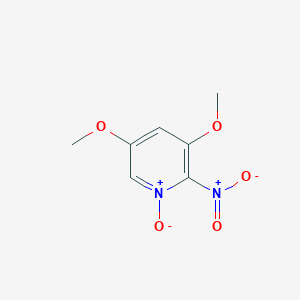
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)

